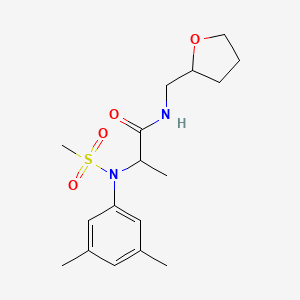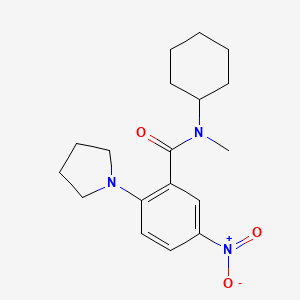![molecular formula C22H24ClFN2O2S B4169910 2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-N-cyclohexylbenzamide](/img/structure/B4169910.png)
2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-N-cyclohexylbenzamide
説明
2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-N-cyclohexylbenzamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that regulates the movement of salt and water across cell membranes. Mutations in the CFTR gene cause cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. CFTRinh-172 has been used extensively in scientific research to study the function and regulation of CFTR.
作用機序
2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-N-cyclohexylbenzamide binds to the cytoplasmic side of the CFTR protein and blocks chloride ion transport through the channel. It has been shown to inhibit both the open and closed states of CFTR, suggesting that it acts as a non-competitive inhibitor. 2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-N-cyclohexylbenzamide has also been shown to increase the stability of CFTR at the cell surface, which may have implications for the development of therapeutics for cystic fibrosis.
Biochemical and Physiological Effects
2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-N-cyclohexylbenzamide has been shown to have several biochemical and physiological effects. In addition to inhibiting CFTR-mediated chloride ion transport, it has been shown to reduce the activity of other ion channels, such as the epithelial sodium channel (ENaC) and the calcium-activated chloride channel (CaCC). 2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-N-cyclohexylbenzamide has also been shown to reduce inflammation and mucus production in the airways of cystic fibrosis patients.
実験室実験の利点と制限
2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-N-cyclohexylbenzamide has several advantages for use in lab experiments. It is a highly specific inhibitor of CFTR, with no known off-target effects. It is also relatively easy to use and has been widely adopted by the scientific community. However, there are some limitations to its use. 2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-N-cyclohexylbenzamide is a small molecule inhibitor, which may limit its effectiveness in vivo. It also has a relatively short half-life, which may require frequent dosing in some experiments.
将来の方向性
There are several future directions for research on 2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-N-cyclohexylbenzamide. One area of interest is the development of more potent and selective inhibitors of CFTR. Another area of interest is the use of 2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-N-cyclohexylbenzamide in combination with other drugs for the treatment of cystic fibrosis. Finally, there is a need for further research on the mechanisms of action of 2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-N-cyclohexylbenzamide and its effects on other ion channels and physiological processes.
科学的研究の応用
2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-N-cyclohexylbenzamide has been used extensively in scientific research to study the function and regulation of CFTR. It has been shown to inhibit CFTR-mediated chloride ion transport in various cell types, including human airway epithelial cells, pancreatic duct cells, and intestinal cells. 2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-N-cyclohexylbenzamide has also been used to study the role of CFTR in other physiological processes, such as sweat secretion, bicarbonate secretion, and mucus secretion.
特性
IUPAC Name |
2-[[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]acetyl]amino]-N-cyclohexylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClFN2O2S/c23-18-10-6-11-19(24)17(18)13-29-14-21(27)26-20-12-5-4-9-16(20)22(28)25-15-7-2-1-3-8-15/h4-6,9-12,15H,1-3,7-8,13-14H2,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQZQROFAKWIFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)CSCC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4169832.png)

![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-2,5-dimethoxy-N-methylbenzenesulfonamide](/img/structure/B4169840.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-amine dihydrochloride](/img/structure/B4169852.png)
![6-benzoyl-2-[(4-ethylphenyl)amino]-5,6-dihydro-4(1H)-pyrimidinone](/img/structure/B4169860.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4169869.png)

![4-{3-[(4-chlorobenzyl)oxy]phenyl}-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4169886.png)
![N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-N-(4-methylphenyl)methanesulfonamide](/img/structure/B4169888.png)
![9-(2,4-dimethoxyphenyl)-6,6-dimethyl-2-(methylthio)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4169891.png)
![2-(4-bromophenyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4169904.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B4169905.png)